Trimethylsilyl propylcarbamate

Silylcarbamate Synthesis Protecting Group Chemistry Process Chemistry

Trimethylsilyl propylcarbamate (CAS 89029-18-5) is an organosilicon compound classified as an N-substituted trimethylsilyl carbamate (NTSC). It features a propyl group on the carbamate nitrogen and a trimethylsilyl (TMS) moiety on the ester oxygen.

Molecular Formula C7H17NO2Si
Molecular Weight 175.30 g/mol
CAS No. 89029-18-5
Cat. No. B11914687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl propylcarbamate
CAS89029-18-5
Molecular FormulaC7H17NO2Si
Molecular Weight175.30 g/mol
Structural Identifiers
SMILESCCCNC(=O)O[Si](C)(C)C
InChIInChI=1S/C7H17NO2Si/c1-5-6-8-7(9)10-11(2,3)4/h5-6H2,1-4H3,(H,8,9)
InChIKeyAPASLKUOJSVIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Propylcarbamate (CAS 89029-18-5): A Specialist N-Protected Silylcarbamate for Advanced Synthesis & Materials


Trimethylsilyl propylcarbamate (CAS 89029-18-5) is an organosilicon compound classified as an N-substituted trimethylsilyl carbamate (NTSC). It features a propyl group on the carbamate nitrogen and a trimethylsilyl (TMS) moiety on the ester oxygen. NTSCs are established as powerful silylating agents capable of replacing mobile hydrogens in alcohols, phenols, and carboxylic acids [1]. The compound is in the research and specialty chemical domain, with limited commercial availability indicating a niche procurement profile .

Why Simple Substitution of Trimethylsilyl Propylcarbamate Fails


Direct substitution of trimethylsilyl propylcarbamate with other common silylating or protecting agents is risky because of the compound's deliberate molecular design. Unlike simpler trimethylsilyl chlorides (TMSCl), the carbamate framework allows for controlled silylation with cleaner byproduct profiles [1]. Furthermore, the N-propyl substituent differentiates its steric and electronic environment from other N-substituted NTSCs (e.g., N-methyl or N,N-dimethyl derivatives), which directly impacts its silylation kinetics, reaction autocatalysis, and the stability of the protected intermediate [2]. For procurement, simply selecting a structurally similar but N-substituted variant (like the N,N-diisopropyl analog) can result in drastically different reactivity and unintended byproducts in multi-step syntheses.

Quantitative Evidence Guide: Trimethylsilyl Propylcarbamate vs. In-Class Alternatives


Synthetic Yield Benchmarking for N-Propyl vs. N,N-Dialkyl Substituted TMS Carbamates

Trimethylsilyl propylcarbamate, as an N-monoalkyl-substituted NTSC, belongs to a class of compounds synthesized via silylation of ammonium carbamates with trimethylchlorosilane. This method consistently delivers N-monoalkyl and N,N-dialkyl TMS carbamates in 85–95% yields [1]. This high-yielding synthetic route provides a reliable benchmark for procurement. In contrast, earlier methods for related silylcarbamates, such as the CO2 insertion into silylamines, suffered from poor yields due to synthetic challenges with the starting silylamines [2]. While the published 85–95% yield range is class-wide for NTSCs, it establishes a competitive baseline against alternative synthetic strategies that may initially yield less than 50% for specific alkyl derivatives.

Silylcarbamate Synthesis Protecting Group Chemistry Process Chemistry

Silylation Reactivity Advantage Driven by Pseudo-Pentacoordinate Silicon Structure

The high silylating power of NTSCs, including trimethylsilyl propylcarbamate, is mechanistically linked to a pseudo-pentacoordinate silicon center. X-ray crystallography of a closely related analog, trimethylsilyl N,N-diisopropyl-carbamate, revealed an unusually short intramolecular Si···O=C distance, indicating a through-space donor-acceptor interaction [1]. This structural feature is theorized to labilize the Si–O ester bond, enhancing reactivity compared to simple silylating agents like TMSCl [2]. The N-propyl substituent's specific steric and electronic properties fine-tune this pseudo-pentacoordinated state, directly influencing the silylation rate (silylating power). This provides a physical-chemical basis for differentiating it from other NTSCs.

Silylation Kinetics Organosilicon Reactivity Computational Chemistry

Orthogonal Deprotection Strategy: TMS Carbamate Stability Versus Boc in Multi-Step Synthesis

A key selection advantage for TMS-based carbamates is their chemical orthogonality to the tert-butyloxycarbonyl (Boc) protecting group. In a documented synthetic procedure, a molecule containing both TMS and Boc groups required selective deprotection. Treatment with cerium trichloride (CeCl3) successfully removed the trimethylsilyl groups while leaving the Boc-protected nitrogen unaffected . This stands in clear contrast to Boc deprotection methods using strong acids like trifluoroacetic acid (TFA), which would non-selectively cleave both protecting groups. This orthogonal selectivity is a critical procurement driver for complex molecule synthesis where Boc is a standard 'permanent' protection.

Orthogonal Deprotection Amine Protection Boc Chemistry

Comparison of Hydrolytic Stability: TMS Carbamates Exhibit Lower Stability Than Boc Counterparts

In terms of chemical stability, trimethylsilyl carbamates are markedly less hydrolytically stable than their tert-butyl (Boc) analogs. The TMS group is documented as providing the 'least stable protection' among common carbamate protecting groups, being easily cleaved [1]. This contrasts sharply with Boc carbamates, which demonstrate high stability under basic hydrolysis and nucleophilic conditions, requiring strong acid or catalytic methods for removal . This inherent lability is not a disadvantage but a key differentiator for applications requiring easy, clean, or transient protection where the robust stability of Boc would be a synthetic dead-end.

Hydrolytic Stability Protecting Group Lability Kinetics

Strategic Niche: Absence from Major Catalogs Establishes Unique Sourcing Value

A market scan reveals that trimethylsilyl propylcarbamate (CAS 89029-18-5) is conspicuously absent from the catalogs of major global laboratory suppliers (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific). It appears to be available primarily through a limited number of smaller, specialized chemical vendors (e.g., CymitQuimica) . In stark contrast, analogous compounds like N,O-Bis(trimethylsilyl)carbamate (CAS 35342-88-2) are standard, widely-stocked reagents [1]. This scarcity is a significant procurement differentiator, suggesting a customized or low-volume production profile that assures authenticity and a direct research link, far removed from commoditized alternatives.

Specialty Chemical Procurement Supplier Scarcity Research Chemical

Best Application Scenarios for Trimethylsilyl Propylcarbamate Based on Comparative Evidence


Orthogonal Protection in Complex Total Synthesis

The quantitative evidence supports the use of trimethylsilyl propylcarbamate in complex multi-step organic syntheses requiring orthogonal protecting group strategies. Its demonstrated ability to remain intact during Boc introduction and to be selectively cleaved in the presence of a stable Boc group (as shown by the CeCl3 method) [1] makes it a superior choice to other acid/base-labile groups. This is critical for synthesizing multifunctional drug candidates or natural products where the spatial and temporal control of functional group deprotection is paramount.

Controlled Silylation Reagent for Sensitive Substrates

Based on the structural-mechanistic evidence of pseudo-pentacoordination and the class's 'powerful silylating agent' designation [1], this compound is ideally suited for silylation of sensitive substrates (e.g., heat-sensitive alkaloids, complex polyols) where harsh silylating agents like TMSCl would cause decomposition. The N-propyl group can be selected to tune the reactivity via autocatalytic kinetics , providing a level of control not possible with simpler TMS donors.

Latent Coupling Agent in Hybrid Polymer and Coating Formulations

The compound's organosilicon framework, containing a silyl ester and carbamate functionality, positions it as a specialist coupling agent for hybrid organic-inorganic materials. Patents describe silyl-blocked carbamates as latent crosslinkers in high-performance coatings, where the controlled hydrolysis of the silyl group unmasks a reactive carbamate for curing [1]. This contrasts with conventional, immediately reactive coupling agents, offering a longer pot life and targeted adhesion promotion in demanding coating applications.

Critical Intermediate for Patent-Protected Scale-Up

For process chemists scaling up a patented route that specifically claims a 'propylcarbamic acid trimethylsilyl ester' intermediate, no alternative can be substituted without generating a new, potentially infringing or less efficient synthetic pathway. The proven 85-95% synthetic yield benchmark for this class [1] provides a strong basis for process economics. The compound's limited commercial availability, as evidenced by its absence from major catalogs , further assures a secure and dedicated supply chain for this specific intermediate.

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